Phellopterin

描述

费洛特林是一种天然存在的呋喃香豆素化合物,存在于多种植物中,包括当归和枳椇。 它已被研究用于其潜在的治疗特性,特别是在治疗糖尿病和炎症性疾病方面 .

准备方法

合成路线和反应条件: 费洛特林可以使用甲醇和乙酸乙酯等有机溶剂从植物来源中提取。 提取过程包括亚级分和硅胶柱分离 .

工业生产方法: 费洛特林的工业生产涉及优化提取效率和纯化过程,以实现高产量。 诸如高效液相色谱 (HPLC) 等技术被用于确保化合物的纯度 .

化学反应分析

反应类型: 费洛特林经历各种化学反应,包括氧化、还原和取代。 它已被证明与多个分子靶标相互作用,使其成为一种多功能剂 .

常用试剂和条件:

氧化: 过氧化氢 (H₂O₂) 通常用于在涉及费洛特林的研究中诱导氧化损伤.

还原: 使用特定的还原剂和条件来研究费洛特林的还原反应。

取代: 各种试剂用于探索取代反应,具体取决于所需的化学修饰。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,费洛特林在进行取代反应时可以形成不同的衍生物 .

科学研究应用

费洛特林在科学研究中有着广泛的应用:

作用机制

费洛特林通过多种分子途径发挥其作用:

相似化合物的比较

费洛特林与其他类似的呋喃香豆素如佛手柑内酯和白芷素进行比较:

佛手柑内酯: 两种化合物都从当归中分离出来,并表现出相似的治疗特性,但在某些研究中费洛特林显示出更高的功效.

白芷素: 与费洛特林类似,白芷素增强脂肪细胞分化并增加胰岛素敏感性,但费洛特林具有独特的分子结构,有助于其独特的生物活性.

类似化合物列表:

- 佛手柑内酯

- 白芷素

- 补骨脂素

- 花椒毒素

费洛特林独特的特性和广泛的应用使其成为科学研究和治疗开发中的一种有价值的化合物。

生物活性

Phellopterin, a naturally occurring compound found in various plants, particularly in the roots of Angelica dahurica, has garnered attention for its diverse biological activities. This article explores the biological activities of this compound, focusing on its anti-inflammatory, antimicrobial, neuroprotective, and anticancer properties, supported by recent research findings and case studies.

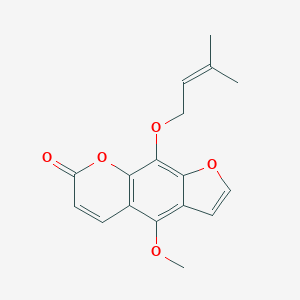

Chemical Structure and Properties

This compound belongs to the class of methoxyfuranocoumarins, characterized by a furan ring and methoxy groups that enhance its lipophilicity and biological activity. Its structure allows it to interact effectively with biological membranes, contributing to its therapeutic potential against various diseases.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in several studies:

- Atopic Dermatitis : A study indicated that this compound alleviated atopic dermatitis-like inflammation by inhibiting the phosphorylation of STAT3, a key signaling molecule involved in inflammatory responses. This inhibition led to reduced levels of interleukin-33 (IL-33) and thymic stromal lymphopoietin (TSLP), both of which are associated with type 2 inflammation in skin lesions .

- Colitis-Associated Cancer : In a mouse model of colitis-associated cancer (CAC), this compound treatment resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α, while increasing anti-inflammatory IL-10 levels. The compound also reduced tumor formation and improved overall survival rates in treated mice .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

- Bacterial Activity : Research has shown that this compound possesses antibacterial activity against various strains of bacteria. Its structure allows it to penetrate bacterial membranes effectively. For instance, it has been reported to be more effective against certain bacterial strains compared to other coumarins due to its unique methoxy substitutions .

- Antifungal Activity : The compound also displays antifungal properties, which are enhanced by the presence of methoxy groups at specific positions on its furanocoumarin skeleton. These groups are crucial for its interaction with fungal cell membranes .

Neuroprotective Effects

This compound's neuroprotective capabilities have been explored in several studies:

- Cell Viability Studies : In human neuroblastoma SH-SY5Y cells, this compound was shown to reduce cell death induced by oxidative stress (H₂O₂). This protective effect is attributed to its ability to modulate oxidative stress pathways and inhibit apoptosis .

- Cognitive Function : this compound has been linked to improved cognitive function through its anti-AChE (acetylcholinesterase) activity, which may help in conditions like Alzheimer's disease. Molecular docking studies suggest that this compound can bind effectively to AChE and amyloid beta peptides, potentially preventing their aggregation .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent:

- Mechanisms Against Cancer : this compound has been shown to inhibit cancer cell proliferation through various mechanisms, including modulation of inflammatory pathways and direct cytotoxic effects on cancer cells. The compound's ability to enhance immune responses while reducing tumor-promoting inflammation is particularly noteworthy .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

属性

IUPAC Name |

4-methoxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15-12(7-9-20-15)14(19-3)11-4-5-13(18)22-16(11)17/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLZFLQMBMYVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180086 | |

| Record name | Phellopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2543-94-4 | |

| Record name | Phellopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2543-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phellopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002543944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phellopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phellopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHELLOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7UP6XJ2AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。